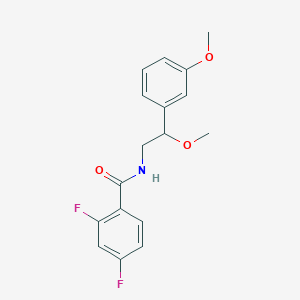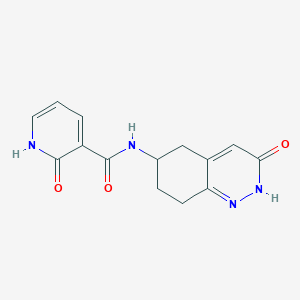![molecular formula C18H16FN3O5 B2619981 N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine CAS No. 339019-89-5](/img/structure/B2619981.png)
N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine, also known as FMO, is a nitrogen-containing heterocyclic compound that has gained considerable attention in recent years due to its potential applications in the fields of scientific research and drug development. FMO is a versatile compound with a wide range of properties that make it an attractive option for lab experiments and drug discovery.
科学的研究の応用
N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine has many potential applications in scientific research, including its use as a fluorescent dye, a catalyst, a ligand, and a building block for drug discovery. As a fluorescent dye, this compound can be used to label proteins, DNA, and other biological molecules, allowing for the visualization of cellular processes. As a catalyst, this compound can be used to accelerate organic reactions, such as the Wittig reaction. As a ligand, this compound can be used in coordination chemistry to bind transition metals, such as copper and nickel, and form complexes. Finally, this compound can be used as a building block for the synthesis of new drugs, such as antibiotics and antivirals.
作用機序
The mechanism of action of N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine is not fully understood, but it is known to interact with a variety of proteins, enzymes, and other molecules in the body. This compound binds to enzymes and proteins, such as cytochrome P450, and modulates their activity. It can also bind to DNA, RNA, and other molecules, and can act as an antioxidant, reducing oxidative stress.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including the inhibition of enzymes and proteins, the modulation of gene expression, and the modulation of cell signaling pathways. This compound has been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of drugs and other molecules, and to modulate the expression of genes involved in the production of proteins, such as those involved in inflammation and cell death. This compound can also modulate cell signaling pathways, such as those involved in cell proliferation and differentiation.
実験室実験の利点と制限
N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine has several advantages for lab experiments, including its high purity, its low cost, and its versatility. This compound is also relatively easy to synthesize and can be used in a variety of applications, such as fluorescent labeling, catalysis, and drug discovery. However, there are some limitations to the use of this compound in lab experiments, such as its limited solubility in water and its potential to cause adverse effects in certain organisms.
将来の方向性
The potential future directions of N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine research include the development of new fluorescent labeling techniques, the development of new catalysts, the development of new drugs, the exploration of its potential therapeutic applications, and the exploration of its potential toxicity. Additionally, this compound could be used in combination with other compounds to create novel materials, such as polymers and nanomaterials, for use in a variety of applications. Finally, this compound could be used as a platform for the development of new analytical techniques, such as mass spectrometry and chromatography, for the analysis of biological molecules.
合成法
N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine can be synthesized via a variety of methods, including the microwave-assisted synthesis, aqueous-phase synthesis, and solid-phase synthesis. The most commonly used method is the microwave-assisted synthesis, which involves the reaction of 4-fluorobenzoyl chloride with 4-morpholino-3-nitrophenylmethylideneamine in the presence of a base, such as potassium carbonate. This method is relatively simple and produces high yields of this compound with a purity of over 99%.
特性
IUPAC Name |
[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5/c19-15-4-2-14(3-5-15)18(23)27-20-12-13-1-6-16(17(11-13)22(24)25)21-7-9-26-10-8-21/h1-6,11-12H,7-10H2/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXKTDNUMNEURA-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NOC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N\OC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2619905.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2619907.png)

![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2619912.png)
![4-{[(4-Aminophenyl)carbonyl]amino}butanoate](/img/structure/B2619913.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(cyanomethyl)propanamide](/img/structure/B2619914.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2619917.png)
![7-(4-bromophenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2619918.png)

![3-[(4-bromo-3,5-dimethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2619920.png)
